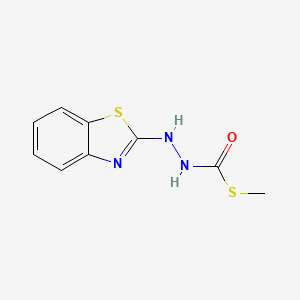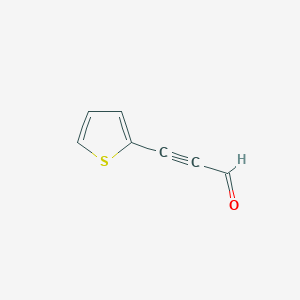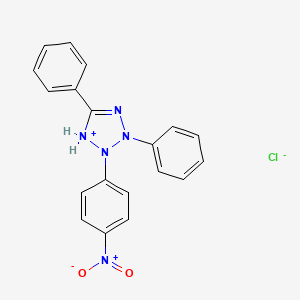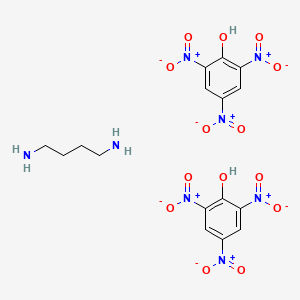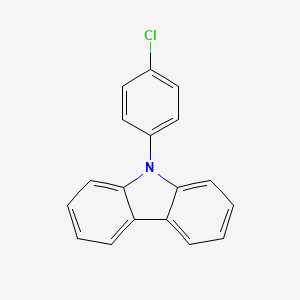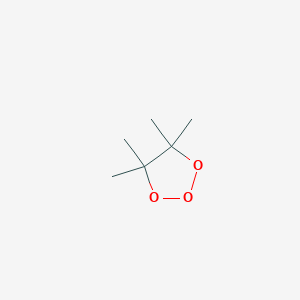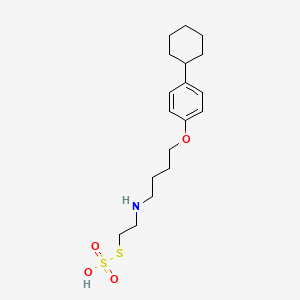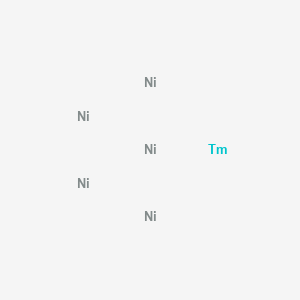
Nickel;thulium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-thulium compounds are intermetallic compounds formed between nickel and thulium, a rare earth element. These compounds exhibit unique physical and chemical properties due to the combination of nickel’s metallic characteristics and thulium’s rare earth properties. They are of significant interest in various fields, including materials science, chemistry, and industry, due to their magnetic, catalytic, and structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel-thulium compounds can be synthesized through various methods, including solid-state reactions, sol-gel methods, and co-precipitation techniques. One common method involves the reaction of nickel (II) nitrate, iron (III) nitrate, and thulium (III) nitrate in the presence of glucose, which acts as a capping agent, reductant, and natural template . The reaction is typically carried out at elevated temperatures to ensure complete formation of the desired compound.
Industrial Production Methods: Industrial production of nickel-thulium compounds often involves high-temperature solid-state reactions. The starting materials, typically high-purity nickel and thulium metals or their oxides, are mixed in stoichiometric ratios and heated in a controlled atmosphere to prevent oxidation. The resulting intermetallic compounds are then cooled and processed to achieve the desired physical and chemical properties .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel-thulium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of nickel and thulium, as well as the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of nickel-thulium compounds include oxygen, hydrogen, and various acids and bases. For example, nickel-thulium compounds can be oxidized in the presence of oxygen to form oxides, or reduced using hydrogen gas to form metallic nickel and thulium .
Major Products Formed: The major products formed from the reactions of nickel-thulium compounds depend on the specific reaction conditions. For instance, oxidation reactions typically yield nickel and thulium oxides, while reduction reactions produce the metallic forms of nickel and thulium .
Applications De Recherche Scientifique
Nickel-thulium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, nickel-thulium compounds are explored for their potential use in imaging and therapeutic applications . Additionally, these compounds are used in industry for their catalytic and structural properties .
Mécanisme D'action
The mechanism of action of nickel-thulium compounds is primarily based on their ability to interact with other molecules and catalyze chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalytic applications, nickel-thulium compounds facilitate the breaking and forming of chemical bonds, thereby accelerating the reaction rate . In magnetic applications, the compounds’ unique electronic structure and magnetic properties enable them to store and manipulate magnetic information .
Comparaison Avec Des Composés Similaires
Nickel-thulium compounds can be compared with other intermetallic compounds involving nickel and other rare earth elements, such as nickel-yttrium and nickel-erbium compounds. While all these compounds exhibit unique magnetic and catalytic properties, nickel-thulium compounds are particularly notable for their high magnetic anisotropy and stability . This makes them suitable for applications requiring robust magnetic properties and resistance to environmental degradation.
List of Similar Compounds:- Nickel-yttrium compounds
- Nickel-erbium compounds
- Nickel-dysprosium compounds
- Nickel-holmium compounds
Propriétés
Numéro CAS |
12059-28-8 |
|---|---|
Formule moléculaire |
Ni5Tm |
Poids moléculaire |
462.40 g/mol |
Nom IUPAC |
nickel;thulium |
InChI |
InChI=1S/5Ni.Tm |
Clé InChI |
PWIABKZXHWTPHE-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Ni].[Ni].[Tm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)
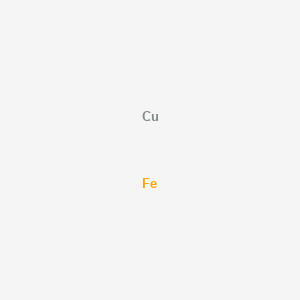
![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)
